N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group, which is linked to a phenoxyacetyl moiety and a dimethoxyphenyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves the condensation of 2-(2-isopropyl-5-methylphenoxy)acetic acid hydrazide with 2,4-dimethoxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies have shown that the compound can interact with various biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry: Utilized in the development of new materials and chemical products. .
Mechanism of Action
The mechanism of action of N’-[1-(2,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
- N’-[(E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
Uniqueness
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C22H28N2O4 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-14(2)18-9-7-15(3)11-21(18)28-13-22(25)24-23-16(4)19-10-8-17(26-5)12-20(19)27-6/h7-12,14H,13H2,1-6H3,(H,24,25)/b23-16+ |
InChI Key |
KQIJCEZHWSTOSY-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C(\C)/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=C(C)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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